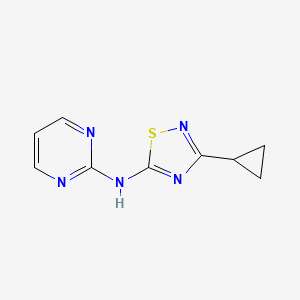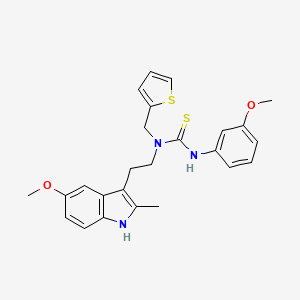
Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate is a chemical compound that is not directly mentioned in the provided papers. However, similar compounds with structural variations have been synthesized and studied for various applications, including the synthesis of trifluoromethyl heterocycles, enantiomerically pure α-hydroxy and α-amino acid esters, and antimicrobial activities .
Synthesis Analysis
The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the creation of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . Another method includes the use of rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions for the synthesis of trifluoromethyl heterocycles . Additionally, Pt-cinchona catalyzed enantioselective hydrogenation is a key step in the preparation of enantiomerically pure derivatives starting from ethyl 2,4-dioxo-4-phenylbutyrate .
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate has been confirmed by various spectroscopic methods, including IR, (1)H NMR, and X-ray diffraction studies . These studies provide detailed information on the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to undergo further transformations. For instance, ethyl 4-aryl-2,4-dioxobutanoates react with diaminomaleonitrile and malononitrile to form pyrazine and biphenyl derivatives, respectively . These reactions demonstrate the potential of ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate to participate in similar chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate can be inferred from spectroscopic data and computational methods. For example, FT-IR and DFT methods have been used to compute vibrational wavenumbers and analyze the stability of the molecule through hyper-conjugative interactions and charge delocalization . The HOMO and LUMO analysis, as well as molecular electrostatic potential maps, provide insights into the electronic properties and reactivity of these molecules .
Aplicaciones Científicas De Investigación
1. Stereoselective Synthesis and Electron-Deficient Dienes
Ethyl 4-aryl-2,4-dioxobutanoates have been utilized in stereoselective intramolecular Wittig reactions with vinyltriphenylphosphonium salt to yield cyclobutene derivatives. These derivatives undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes, demonstrating the compound's utility in organic synthesis and material science (Yavari & Samzadeh‐Kermani, 1998).
2. Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Key steps include rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, showing the compound's versatility in producing diverse organic molecules (Honey et al., 2012).
3. Microbial Aldehyde Reductase in Organic Solvent-Water Systems
The enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a related compound, in organic solvent-water diphasic systems, highlights its potential in biocatalysis. This process is significant for producing enantiomerically pure compounds, an important aspect in pharmaceutical synthesis (Shimizu et al., 1990).
4. Antimicrobial and Antioxidant Properties
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound structurally similar to Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate, has been synthesized and studied for its antimicrobial and antioxidant susceptibilities. This shows the potential application of such compounds in the development of new antimicrobial and antioxidant agents (Kumar et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-3-10-5-7-11(8-6-10)12(15)9-13(16)14(17)18-4-2/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHUDVZXCCWQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2547968.png)
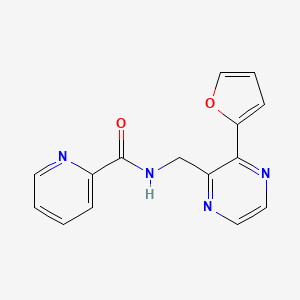
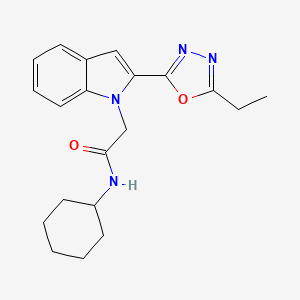

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2547977.png)
![2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2547982.png)
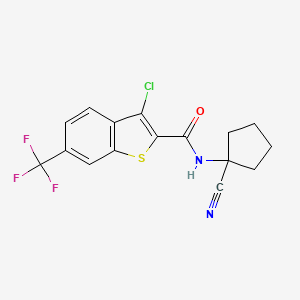


![(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2547987.png)
![1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one](/img/structure/B2547988.png)
